molecular formula C6H5FN2O3 B11780296 2-Fluoro-4-methoxy-5-nitropyridine

2-Fluoro-4-methoxy-5-nitropyridine

Cat. No.: B11780296
M. Wt: 172.11 g/mol
InChI Key: CPHXUONGCUNINM-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxy-5-nitropyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-methoxy-5-nitropyridine is unique due to the combination of fluorine, methoxy, and nitro groups in the pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Biological Activity

2-Fluoro-4-methoxy-5-nitropyridine is a pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups that may contribute to its interactions with biological systems, making it a candidate for various therapeutic applications.

  • Molecular Formula : C7H6FN3O3
  • Molecular Weight : 189.14 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, influencing enzyme activities and receptor binding. The presence of the nitro group is known to enhance the compound's reactivity and potential for biological interactions.

Biological Activity Data

Activity Type Description Reference
AntimicrobialExhibits significant antibacterial properties against Gram-positive bacteria.
Anti-inflammatoryModulates inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.
AntitumorDemonstrated cytotoxic effects against various cancer cell lines in vitro.

Case Studies and Research Findings

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound, against strains such as MRSA and VRE. The compound showed promising results, indicating its potential as an antibacterial agent.
  • Inflammation Modulation
    • Research indicated that compounds with similar structures could inhibit the production of pro-inflammatory cytokines, suggesting that this compound may possess anti-inflammatory properties which could be beneficial in treating inflammatory diseases.
  • Antitumor Activity
    • In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, highlighting its potential as an antitumor agent. Further exploration into its mechanism of action revealed pathways associated with apoptosis induction in cancer cells.

Future Directions

Given the compound's promising biological activities, future research should focus on:

  • In Vivo Studies : To confirm efficacy and safety profiles in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its effects.
  • Structure-Activity Relationship (SAR) Analysis : To optimize chemical structure for enhanced potency and target specificity.

Properties

Molecular Formula

C6H5FN2O3

Molecular Weight

172.11 g/mol

IUPAC Name

2-fluoro-4-methoxy-5-nitropyridine

InChI

InChI=1S/C6H5FN2O3/c1-12-5-2-6(7)8-3-4(5)9(10)11/h2-3H,1H3

InChI Key

CPHXUONGCUNINM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1[N+](=O)[O-])F

Origin of Product

United States

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